3-Methyl-4-methoxy-benzyl-hydrazine
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Overview
Description
3-Methyl-4-methoxy-benzyl-hydrazine is an organic compound with a benzyl hydrazine structure It is characterized by the presence of a methyl group at the third position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methoxy-benzyl-hydrazine typically involves the reaction of 3-Methyl-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which is then reduced to yield the desired benzyl hydrazine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-methoxy-benzyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyl azides or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzyl azides, substituted benzyl hydrazines, and other functionalized derivatives.
Scientific Research Applications
3-Methyl-4-methoxy-benzyl-hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-methoxy-benzyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-methoxybenzaldehyde: A precursor in the synthesis of 3-Methyl-4-methoxy-benzyl-hydrazine.
4-Methoxybenzyl hydrazine: Lacks the methyl group at the third position.
3-Methylbenzyl hydrazine: Lacks the methoxy group at the fourth position.
Uniqueness
This compound is unique due to the presence of both the methyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
887596-60-3 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4-methoxy-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7-5-8(6-11-10)3-4-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
NCLCWDMBBPIOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNN)OC |
Origin of Product |
United States |
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